molecular formula C14H20O B11969896 1-(Meta-tolyl)-cycloheptanol CAS No. 75024-30-5

1-(Meta-tolyl)-cycloheptanol

Cat. No.: B11969896
CAS No.: 75024-30-5
M. Wt: 204.31 g/mol
InChI Key: MKYLGWYNYOPVSE-UHFFFAOYSA-N
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Description

1-(Meta-tolyl)-cycloheptanol is an organic compound characterized by a cycloheptane ring substituted with a hydroxyl group and a meta-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Meta-tolyl)-cycloheptanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with meta-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cycloheptanone, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification through distillation or recrystallization, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Meta-tolyl)-cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Cycloheptanone or meta-tolylcycloheptanone.

    Reduction: Meta-tolylcycloheptane.

    Substitution: Meta-tolylcycloheptyl chloride or bromide.

Scientific Research Applications

1-(Meta-tolyl)-cycloheptanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Meta-tolyl)-cycloheptanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(Para-tolyl)-cycloheptanol: Similar structure but with the tolyl group in the para position.

    1-(Ortho-tolyl)-cycloheptanol: Similar structure but with the tolyl group in the ortho position.

    Cycloheptanol: Lacks the tolyl group, making it less hydrophobic and less sterically hindered.

Uniqueness: 1-(Meta-tolyl)-cycloheptanol is unique due to the position of the tolyl group, which influences its chemical reactivity and physical properties. The meta position provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

75024-30-5

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(3-methylphenyl)cycloheptan-1-ol

InChI

InChI=1S/C14H20O/c1-12-7-6-8-13(11-12)14(15)9-4-2-3-5-10-14/h6-8,11,15H,2-5,9-10H2,1H3

InChI Key

MKYLGWYNYOPVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCCC2)O

Origin of Product

United States

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